Cas no 82172-26-7 (5-(bromomethyl)-4-methyl-1,2,3-thiadiazole)

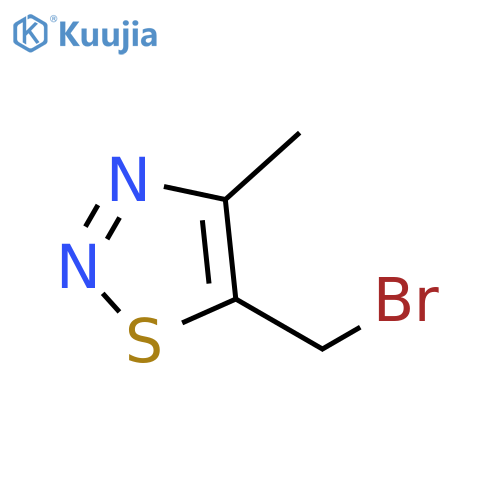

82172-26-7 structure

商品名:5-(bromomethyl)-4-methyl-1,2,3-thiadiazole

CAS番号:82172-26-7

MF:C4H5BrN2S

メガワット:193.064898252487

MDL:MFCD21131970

CID:5226281

PubChem ID:12913692

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Thiadiazole, 5-(bromomethyl)-4-methyl-

- 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole

-

- MDL: MFCD21131970

- インチ: 1S/C4H5BrN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3

- InChIKey: CDBIXXJBMJZTRZ-UHFFFAOYSA-N

- ほほえんだ: S1C(CBr)=C(C)N=N1

計算された属性

- せいみつぶんしりょう: 191.93568g/mol

- どういたいしつりょう: 191.93568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 80.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 54Ų

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219747-1.0g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 1g |

$1057.0 | 2023-06-08 | ||

| Enamine | EN300-219747-10.0g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 10g |

$4545.0 | 2023-06-08 | ||

| Ambeed | A1071320-1g |

5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 95% | 1g |

$755.0 | 2023-03-11 | |

| Enamine | EN300-219747-5.0g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 5g |

$3065.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009606-1g |

5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 95% | 1g |

¥5180.0 | 2024-04-18 | |

| Enamine | EN300-219747-1g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-219747-5g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-219747-0.1g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 0.1g |

$366.0 | 2023-09-16 | ||

| Enamine | EN300-219747-2.5g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-219747-0.5g |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole |

82172-26-7 | 0.5g |

$824.0 | 2023-09-16 |

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

82172-26-7 (5-(bromomethyl)-4-methyl-1,2,3-thiadiazole) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:82172-26-7)5-(bromomethyl)-4-methyl-1,2,3-thiadiazole

清らかである:99%

はかる:1g

価格 ($):680.0